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2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

Flavor chemistry Structure-odor relationships Maillard-derived aromas

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan (CAS 91265-97-3) is a sulfur-containing heterocyclic compound belonging to the thiofuran / sulfide flavor class. Its molecular formula is C10H12O2S2 with a molecular weight of 228.33 g/mol.

Molecular Formula C10H12O2S2
Molecular Weight 228.3 g/mol
CAS No. 91265-97-3
Cat. No. B1594089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
CAS91265-97-3
Molecular FormulaC10H12O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCC1=C(CCO1)SSC2=C(OC=C2)C
InChIInChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3
InChIKeyXHMKUMOVGFTUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan (CAS 91265-97-3) – Sourcing Guide for a Hybrid Dihydrofuran-Furan Disulfide Flavor Compound


2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan (CAS 91265-97-3) is a sulfur-containing heterocyclic compound belonging to the thiofuran / sulfide flavor class . Its molecular formula is C10H12O2S2 with a molecular weight of 228.33 g/mol [1]. Structurally, it is an asymmetric (mixed) disulfide comprising one 2-methylfuran-3-yl ring (aromatic) and one 2-methyl-4,5-dihydrofuran-3-yl ring (partially saturated), distinguishing it from fully aromatic symmetric disulfides such as bis(2-methyl-3-furyl)disulfide (BMFDS, CAS 28588-75-2) [2]. It is reported as a flavoring agent found in meat and is categorized as a synthetic sulfide flavor ingredient [3].

Why Generic Substitution Fails for 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan – The Asymmetric Dihydrofuran-Furan Disulfide Distinction


This compound cannot be freely interchanged with its closest in-class analogs—bis(2-methyl-3-furyl)disulfide (BMFDS, both rings aromatic), bis(2-methyl-4,5-dihydro-3-furyl)disulfide (both rings dihydro), methyl 2-methyl-3-furyl disulfide (MMFDS, mono-aromatic alkyl disulfide), or difurfuryl disulfide (DFDS)—because its unique asymmetric architecture precisely combines one aromatic furan ring with one partially saturated dihydrofuran ring linked through a disulfide bridge [1]. US Patent 4,020,175 explicitly teaches that furyl rings confer a dominant meat flavor while dihydrofuryl rings confer a dominant roasted flavor [2]. Consequently, this mixed disulfide delivers a qualitatively distinct dual meaty-roasted flavor profile that no symmetric disulfide can replicate, making blind substitution a direct risk to sensory fidelity in formulated food products [3].

Quantitative Differentiation Evidence for 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan vs. Closest Analogs


Structural Asymmetry Defines a Dual Meaty-Roasted Flavor Profile Not Achievable by Symmetric Disulfides

The target compound is an asymmetric (mixed) disulfide containing one 2-methylfuran-3-yl ring (aromatic, C4H3O) and one 2-methyl-4,5-dihydrofuran-3-yl ring (partially saturated, C4H5O), confirmed by canonical SMILES CC1=C(CCO1)SSC2=C(OC=C2)C [1]. In contrast, bis(2-methyl-3-furyl)disulfide (BMFDS, CAS 28588-75-2) carries two aromatic furan rings, and bis(2-methyl-4,5-dihydro-3-furyl)disulfide carries two saturated dihydrofuran rings [2]. US Patent 4,020,175 establishes the structure-odor rule: fully aromatic furyl disulfides yield a dominant meat note, while dihydrofuryl disulfides yield a dominant roasted note [3]. The asymmetric architecture of the target compound thus enables simultaneous delivery of both meaty and roasted character from a single molecular entity, a capability absent in symmetric disulfides. Use levels in food reported for related compounds are in the ppb to low ppm range (e.g., BMFDS at 0.2 ppm in soup base) [4].

Flavor chemistry Structure-odor relationships Maillard-derived aromas

Gas Chromatographic Retention Index Differentiation Confirms Distinct Volatility and Polarity vs. BMFDS

The standard non-polar Kovats retention indices (RI) for the target compound are reported as 1544 and 1587 [1]. While a direct non-polar RI comparison value for BMFDS is not available in the same database, BMFDS exhibits an RI of 2150 on FFAP (polar) column [2], and its boiling point is 280 °C at 760 mmHg with density 1.211 g/mL at 25 °C [3], compared to the target compound's estimated boiling point of 291.8 °C at 760 mmHg and density 1.27 g/cm³ [4]. The lower non-polar RI of the target compound (1544/1587) relative to what would be expected for a heavier, more polar disulfide is consistent with the presence of a partially saturated dihydrofuran ring, which reduces π-π stationary phase interactions compared to the fully aromatic BMFDS. This GC behavior difference provides a practical analytical marker for identity verification and purity assessment when sourcing this specific compound.

Analytical chemistry GC-MS identification Volatile flavor analysis

Differential Cytotoxicity in HL-60 Leukemia Cells: BMFDS Shows 2.3-Fold Higher Potency Than MMFDS, Suggesting Structural Modulation of Biological Activity

In a comparative in vitro study of 19 edible sulfide flavors in human leukemia HL-60 cells, bis(2-methyl-3-furyl)disulfide (BMFDS) at 10 μM reduced cell viability by 53.49 ± 2.88%, while methyl 2-methyl-3-furyl disulfide (MMFDS) at the same concentration reduced viability by only 23.63 ± 0.90%—representing a 2.26-fold difference in cytotoxic potency between the symmetric di-furan disulfide and the mono-furan alkyl disulfide [1]. Difurfuryl disulfide (DFDS) achieved a 41.77 ± 1.18% reduction at 10 μM. A separate study in Jurkat cells ranked antiproliferative potency as DFDS > BMFDS > MMFDS > MFDS based on IC50 values, with BMFDS increasing intracellular ROS 3.02-fold [2]. Although the target compound (mixed dihydrofuran-furan disulfide) was not directly tested in these panels, its hybrid structure places it between the symmetric BMFDS (two aromatic furan rings) and the fully saturated dihydro analog in terms of ring saturation, predicting an intermediate cytotoxicity profile that may offer a differentiated safety margin for food flavoring applications.

Cytotoxicity Flavor safety Structure-activity relationships

Regulatory Precedent Gap: BMFDS and MMFDS Possess Established JECFA Safety Evaluations; Target Compound Does Not

Bis(2-methyl-3-furyl)disulfide (BMFDS, JECFA No. 1066) and methyl 2-methyl-3-furyl disulfide (MMFDS, JECFA No. 1064) have undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 59th meeting, with established NOEL values of 1.2 mg/kg bw/day and conclusions of 'no safety concern at estimated levels of intake as flavouring substances' [1]. BMFDS additionally holds FEMA GRAS status (FEMA 3259) [2]. In contrast, 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan (CAS 91265-97-3) is not listed among the 33 sulfur-substituted furan derivatives evaluated in the JECFA monograph [1] and has no FEMA number assigned. EFSA's Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3) and FGE.65Rev1 also do not include this specific CAS number among the evaluated furfuryl and furan derivatives [3]. This regulatory precedent gap means that users seeking to employ this compound in food applications must conduct independent safety assessments or rely on read-across arguments from evaluated structural analogs.

Regulatory science Food contact safety GRAS status

Best-Validated Application Scenarios for 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan Based on Differential Evidence


Dual Meaty-Roasted Flavor Formulations for Processed Meat Analogues and Plant-Based Proteins

The asymmetric dihydrofuran-furan disulfide architecture of this compound, explicitly taught in US Patent 4,020,175 to deliver combined meaty (furyl) and roasted (dihydrofuryl) flavor notes from a single molecular entity [1], makes it uniquely suited for flavoring plant-based meat analogues where complex, multi-dimensional savory profiles are required. This compound can potentially simplify flavor formulations by providing both notes simultaneously at ppb-to-ppm use levels, whereas symmetric disulfides like BMFDS would require a separate roasted-note ingredient to achieve the same complexity [2]. The target compound's cysteine-derived Maillard product origin and reported occurrence in meat systems [3] further support its authenticity in meat-like flavor contexts.

Controlled-Release Flavor Systems Where Intermediate Volatility is Desired

The intermediate boiling point (291.8 °C estimated) and distinct Kovats retention indices (1544/1587 on standard non-polar) [4] position this compound between the more volatile MMFDS and the less volatile fully aromatic BMFDS. This intermediate volatility profile makes it suitable for controlled-release flavor applications in baked goods, extruded snacks, and retort-processed foods where a balanced flavor release during cooking and consumption is critical, and where overly rapid (MMFDS-like) or overly persistent (BMFDS-like) aroma release would be suboptimal.

Safety-Conscious Flavor Development Requiring Cytotoxicity Risk Stratification

Based on the demonstrated differential cytotoxicity of structurally related furan disulfides in HL-60 and Jurkat cells—where BMFDS at 10 μM induced 53.49% viability reduction vs. 23.63% for MMFDS [5]—the target compound's intermediate ring-saturation state predicts a cytotoxicity profile between these two extremes. This makes it a candidate for flavor formulations where the developer seeks to minimize the cytotoxic potential of the disulfide component while retaining the desirable sulfur-furan flavor character. The absence of JECFA evaluation for this specific compound [6] means it is currently best suited for non-food research, investigational new flavor development, or analytical reference standard use rather than direct food incorporation.

Analytical Reference Standard for GC-MS Identification of Mixed Dihydrofuran-Furan Disulfides in Complex Food Matrices

The well-characterized GC-MS profile (NIST library spectrum, Kovats RI 1544/1587) and unique structural signature of this compound [7] make it a valuable reference standard for identifying and quantifying mixed dihydrofuran-furan disulfides in natural meat aroma extracts, Maillard reaction products, and thiamine degradation studies. Its use as an authentic standard enables researchers to distinguish this asymmetric disulfide from the more abundant symmetric BMFDS and from alkyl furyl disulfides like MMFDS in complex chromatograms, supporting accurate aroma characterization in food chemistry research [8].

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